molecular formula C9H12Cl2N2 B580623 N1-(3,4-dichlorophenyl)propane-1,3-diamine CAS No. 1188535-10-5

N1-(3,4-dichlorophenyl)propane-1,3-diamine

Cat. No.: B580623
CAS No.: 1188535-10-5
M. Wt: 219.109
InChI Key: CNMJTVKAJJAJKL-UHFFFAOYSA-N
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Description

It is a diamine derivative of dichlorobenzene and is commonly used in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dichlorophenyl)propane-1,3-diamine typically involves the reaction of 3,4-dichlorobenzene with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dichlorophenyl)propane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives of this compound .

Scientific Research Applications

N1-(3,4-dichlorophenyl)propane-1,3-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of novel amide-based biaryl complexes which can act as allosteric binding site antagonists of NR1A/NR2B NMDA receptors.

    Biology: The compound is studied for its potential therapeutic applications, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential use in drug discovery and development.

    Industry: The compound is used in the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N1-(3,4-dichlorophenyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. It acts as an allosteric binding site antagonist of NR1A/NR2B NMDA receptors, which are involved in various neurological processes. The compound’s effects are mediated through its binding to these receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(3,4-dichlorophenyl)propane-1,3-diamine include other diamine derivatives of dichlorobenzene, such as:

  • N1-(2,4-dichlorophenyl)propane-1,3-diamine
  • N1-(2,5-dichlorophenyl)propane-1,3-diamine
  • N1-(3,5-dichlorophenyl)propane-1,3-diamine

Uniqueness

What sets this compound apart from its similar compounds is its specific interaction with NR1A/NR2B NMDA receptors, making it a valuable compound in neurological research. Its unique chemical structure also allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

N'-(3,4-dichlorophenyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6,13H,1,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMJTVKAJJAJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCCN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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